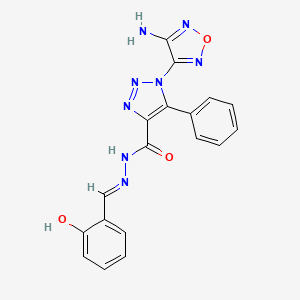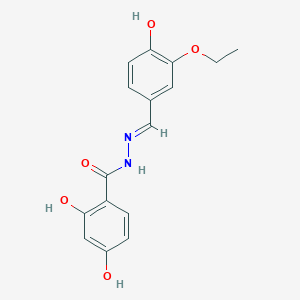![molecular formula C16H10FN3O4 B3723278 3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one](/img/structure/B3723278.png)
3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one
概要
説明
3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core, substituted with a nitro group at the 6-position and a (Z)-2-(4-fluorophenyl)-2-hydroxyethenyl group at the 3-position. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 2-nitroaniline with glyoxal to form the quinoxaline core. This intermediate is then subjected to a Heck reaction with 4-fluorostyrene under palladium catalysis to introduce the (Z)-2-(4-fluorophenyl)-2-hydroxyethenyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
化学反応の分析
Types of Reactions
3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethenyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of 3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-amino-1H-quinoxalin-2-one.
Substitution: Formation of substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress in cells. The molecular targets include DNA and various enzymes involved in cellular metabolism.
類似化合物との比較
Similar Compounds
- 3-[(Z)-2-(4-chlorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one
- 3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one
- 3-[(Z)-2-(4-methylphenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one
Uniqueness
The uniqueness of 3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-[(Z)-2-(4-fluorophenyl)-2-hydroxyethenyl]-6-nitro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O4/c17-10-3-1-9(2-4-10)15(21)8-14-16(22)19-12-6-5-11(20(23)24)7-13(12)18-14/h1-8,21H,(H,19,22)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKJLTUBKWUBG-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=NC3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=NC3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)/O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3723197.png)
![3,4-dichloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3723201.png)
![N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]octanamide](/img/structure/B3723222.png)
![ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate](/img/structure/B3723229.png)
![4-bromo-N-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]benzamide](/img/structure/B3723237.png)
![4-bromo-N'-[(Z)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]benzohydrazide](/img/structure/B3723249.png)

![3-{N'-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide](/img/structure/B3723258.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide](/img/structure/B3723264.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3723290.png)
![4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B3723291.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile](/img/structure/B3723293.png)
![2,4-dinitro-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B3723298.png)
